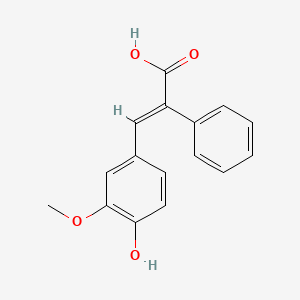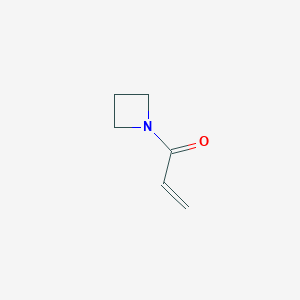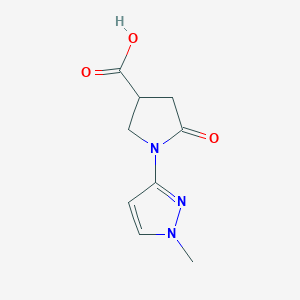![molecular formula C9H9N3O3 B6143950 5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1170539-43-1](/img/structure/B6143950.png)
5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their broad range of chemical and biological properties . They are found in many natural products and are the basic core of some drugs .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Applications
This compound has been studied for its potential in treating leishmaniasis and malaria. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the active site of the target enzyme, leading to lower binding free energy .
Antibacterial and Anti-inflammatory Properties
The pyrazole scaffold, which is part of this compound’s structure, is known for its antibacterial and anti-inflammatory properties. These characteristics make it a candidate for developing new treatments against bacterial infections and inflammation-related conditions .
Anticancer Activity
Pyrazole derivatives have been recognized for their anticancer properties. Research into this application is ongoing, with the aim of discovering new therapeutic agents against various forms of cancer .
Analgesic and Anticonvulsant Effects
The molecule’s structure suggests potential analgesic and anticonvulsant effects, which could lead to the development of new pain relief medications and treatments for seizure disorders .
Anthelmintic and Antioxidant Uses
Its anthelmintic properties indicate a possibility for use in treating parasitic worm infections, while its antioxidant capabilities suggest a role in combating oxidative stress .
Herbicidal Potential
The compound’s herbicidal properties are being explored as a means to develop new agricultural chemicals that can safely control weed growth without harming crops or the environment .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be identified through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would need to be identified through further experimental studies.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of this compound would need to be identified through further experimental studies.
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYYFYLOQJVDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)



![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)



![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)

